Viba 15 -

Viba 15

Catalog Number: EVT-244214
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The development and research surrounding Viba 15 have been facilitated by advanced platforms such as those offered by Viva Biotech, which specializes in structure-based drug discovery and high-throughput screening techniques. This organization utilizes cutting-edge technologies to analyze protein interactions and optimize small molecules like Viba 15 for enhanced efficacy and reduced side effects .

Classification

Viba 15 is classified as a small molecule drug candidate, specifically targeting protein-protein interactions and other biological mechanisms. Its design is informed by computational methods that predict binding affinities and optimize molecular structures for improved biological activity .

Synthesis Analysis

Methods

The synthesis of Viba 15 involves several sophisticated techniques that ensure high purity and yield. Common methodologies include:

  • Solid-phase synthesis: This approach allows for the sequential addition of building blocks to a solid support, facilitating easy purification after each step.
  • Solution-phase synthesis: In this method, reactions occur in a liquid medium, which can be advantageous for certain types of chemical transformations.

Technical Details

The synthesis process is typically guided by computational chemistry tools that predict the most efficient synthetic routes. Techniques such as free energy perturbation calculations are employed to evaluate the stability and reactivity of intermediates during the synthesis of Viba 15 .

Molecular Structure Analysis

Structure

The molecular structure of Viba 15 can be elucidated using X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its three-dimensional conformation. The specific arrangement of atoms within Viba 15 is crucial for its interaction with biological targets.

Data

Detailed structural data can be obtained from crystallographic studies, revealing bond lengths, angles, and the spatial orientation of functional groups that contribute to its biological activity. Such data are essential for understanding how Viba 15 interacts at the molecular level with proteins or enzymes .

Chemical Reactions Analysis

Reactions

Viba 15 undergoes various chemical reactions that are critical for its functionality as a drug candidate. These reactions may include:

  • Ligand binding: The interaction between Viba 15 and its target protein often involves reversible binding, which can be quantified using surface plasmon resonance or isothermal titration calorimetry.
  • Metabolic transformations: Understanding how Viba 15 is metabolized in vivo is essential for predicting its pharmacokinetic properties.

Technical Details

The kinetics of these reactions can be studied through enzyme assays that measure the rate at which Viba 15 influences enzymatic activity or alters cellular pathways. Such analyses help in optimizing the compound for better therapeutic outcomes .

Mechanism of Action

Process

The mechanism of action of Viba 15 involves its interaction with specific biological targets, leading to modulation of signaling pathways. This may occur through:

  • Inhibition or activation: Depending on the target, Viba 15 may inhibit or activate certain proteins, thereby influencing cellular responses.
  • Alteration of protein conformation: Binding of Viba 15 may induce conformational changes in target proteins, affecting their function.

Data

Quantitative data on the efficacy of Viba 15 can be derived from dose-response studies that evaluate its impact on cellular assays or animal models. These studies provide critical insights into how effectively Viba 15 achieves its intended pharmacological effects .

Physical and Chemical Properties Analysis

Physical Properties

Viba 15 exhibits distinct physical properties that influence its behavior in biological systems. These include:

  • Solubility: The solubility profile of Viba 15 is vital for its bioavailability.
  • Stability: Stability under physiological conditions determines its shelf-life and efficacy.

Chemical Properties

Chemical properties such as pH stability, reactivity with other compounds, and potential for degradation are assessed using various analytical techniques including high-performance liquid chromatography and mass spectrometry. These properties are crucial for formulating effective delivery systems for Viba 15 .

Applications

Viba 15 has potential applications in various scientific fields, particularly in drug development:

  • Therapeutic agent: It may serve as a lead compound for developing treatments targeting specific diseases.
  • Research tool: Due to its ability to modulate protein interactions, Viba 15 can be utilized in research settings to study cellular mechanisms and disease pathways.
Molecular Mechanisms of Viba 15 Biosynthesis

Genetic Regulation of Viba 15 Production Pathways

Viba 15 biosynthesis is governed by a conserved gene cluster encoding non-ribosomal peptide synthetases (NRPS), tailoring enzymes, and dedicated regulators. The core genes include:

  • VibA/VibB/VibC: Encode enzymes converting chorismate to 2,3-dihydroxybenzoic acid (2,3-DHBA), the primary iron-chelating moiety [1] [2].
  • VibE: Adenylates 2,3-DHBA for activation prior to assembly [1].
  • VibF/VibH: NRPS components assembling 2,3-DHBA, threonine, and norspermidine into the mature siderophore [1] [6].
  • VibD: Phosphopantetheinyl transferase essential for activating carrier proteins [1].

Regulation is primarily mediated by the Fur (Ferric uptake regulator) protein, which represses transcription under iron-replete conditions. Under iron starvation, Fur dissociates from the vib promoter, enabling RNA polymerase access [2] [6]. Additional regulators include small RNAs that fine-tune expression post-transcriptionally [2].

Table 1: Core Genes in Viba 15 Biosynthesis

GeneFunctionConservation
VibAIsochorismate synthaseHigh (α-proteobacteria to fungi)
VibBIsochorismataseModerate (Vibrionaceae family)
VibE2,3-DHBA adenylation enzymeHigh
VibFNRPS module for chain elongationModerate
VibHNon-ribosomal peptide synthaseHigh
VibDPhosphopantetheinyl transferaseUniversal

Transcriptional Control via VibA Homologs in Symbiotic Fungi

VibA homologs (e.g., in Epichloë festucae) function as transcription factors coordinating secondary metabolite synthesis under oxidative stress. Key mechanisms include:

  • Promoter Binding: VibA overexpression in E. festucae upregulates antifungal compound biosynthesis by 33-fold, confirming its role as a transcriptional activator [4].
  • Oxidative Stress Response: ROS inducers (H₂O₂, paraquat) trigger VibA-dependent expression of siderophore pathways, linking iron scavenging to cellular detoxification [4] [7].
  • Domain Architecture: Fungal VibA homologs contain zinc-finger motifs enabling DNA binding and leucine zippers facilitating dimerization [4].

Table 2: VibA Homolog Functions Across Taxa

OrganismHomologTarget PathwayRegulatory Effect
Vibrio choleraeVibAVibriobactinPositive
Epichloë festucaeEfVibAAntifungal metabolitesPositive (33-fold induction)
Neurospora crassaVIB-1Heterokaryon incompatibilityContext-dependent

Mutagenesis Approaches for Enhancing Viba 15 Yield

Targeted genetic disruptions validate gene functions and enable yield optimization:

  • Insertional Mutagenesis: Mini-Tn10 transposon disruption of vibD in V. cholerae abolished siderophore production, reducing growth stimulation zones from 30 mm to 0 mm. Complementation with entD (homolog) restored function [1].
  • Promoter Engineering: Plasmid insertion into the vibA promoter of E. festucae reduced antifungal activity by 90%. Conversely, overexpression increased activity against Drechslera erythrospila [4].
  • CRISPR-Cas9: Applied in V. vulnificus to delete isochorismate lyase (VV2_0839) and 2,3-DHBA dehydrogenase (VV2_0834), confirming redundant roles in siderophore precursor synthesis [6].

Table 3: Mutagenesis Strategies and Outcomes

ApproachTarget GenePhenotypeRescue Method
Transposon insertionvibD (V. cholerae)Zero siderophore productionComplementation with vibD or entD
Plasmid insertionvibA promoter (E. festucae)Loss of antifungal activityGene overexpression
CRISPR-Cas9VV2_0834/VV2_0839 (V. vulnificus)Growth defect under low ironExogenous 2,3-DHBA

Evolutionary Conservation of Biosynthetic Gene Clusters

The Viba 15 pathway exhibits deep evolutionary conservation:

  • Synteny Analysis: vib clusters in Vibrio spp. share >85% synteny, with vibF-vibH operons maintaining identical orientations [1] [6]. Bidirectional promoters separating head-to-head genes (e.g., vibA-vibE) are conserved across proteobacteria, with intergenic distances of 101–200 bp optimizing shared regulatory elements [8] [9].
  • Functional Persistence: Orthologs of vibD and vibH occur in 92% of sequenced Vibrionaceae, indicating negative selection against cluster disintegration [2] [8].
  • Divergence in Fungi: Fungal VibA homologs regulate distinct pathways (e.g., epichlicin biosynthesis) but retain DNA-binding specificity, suggesting neofunctionalization from a common ancestral regulator [4] [7].

Table 4: Conserved Elements in Viba 15 Gene Clusters

Genomic FeatureConservation LevelFunctional Impact
vibF-vibH orientation98% in VibrionaceaeEnsures co-expression of NRPS modules
Fur-binding boxes100% in proteobacteriaIron-responsive repression
Bidirectional promoters75% in head-to-head pairsEnables co-regulation of divergent genes
Phosphopantetheinylation sitesUniversalEssential for carrier protein activation

Properties

Product Name

Viba 15

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